Baohoside V

Descripción general

Descripción

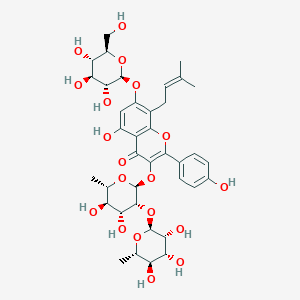

Baohuoside V is a flavonoid glycoside isolated from the dried herb of Epimedium davidii . It belongs to the group of diphyllosides and has a molecular formula of C₃₈H₄₈O₁₉ with a molecular weight of 808.78 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anti-tumor activities .

Aplicaciones Científicas De Investigación

Baohuoside V has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Baohuoside V is a flavonoid isolated from the dried herb of Epimedium davidii It’s known that flavonoids, including baohuoside v, have a wide range of biological effects, including anticancer and anti-aging .

Mode of Action

For instance, Baohuoside I, a related compound, has been shown to induce apoptosis in human non-small cell lung cancer cells via a reactive oxygen species-mediated mitochondrial pathway .

Action Environment

It’s known that the formulation of baohuoside i-loaded mixed micelles with lecithin and solutol hs 15 has been performed to improve its solubility . This suggests that the formulation and delivery method could potentially influence the action and efficacy of Baohuoside V.

Análisis Bioquímico

Biochemical Properties

Baohuoside V plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of Baohuoside V .

Cellular Effects

Baohuoside V has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Baohuoside V exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Baohuoside V to influence a wide range of biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Baohuoside V change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Baohuoside V vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Baohuoside V is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact pathways and interactions are still being explored .

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Baohuoside V and its effects on activity or function are areas of active research . It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Baohuoside V can be synthesized through the enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species . The process involves the use of β-glucosidase, which catalyzes the hydrolysis of icariin to produce Baohuoside V. The reaction is typically carried out in a biphase system with ethyl acetate and acetic acid-sodium acetate buffer at pH 4.5, at a temperature of 60°C for 2 hours .

Industrial Production Methods

Industrial production of Baohuoside V involves the extraction of Epimedium Folium flavonoids followed by biotransformation using fungal α-L-rhamnosidase and β-glucosidase . This method is efficient and environmentally friendly, providing a high yield of Baohuoside V from low-value raw materials.

Análisis De Reacciones Químicas

Types of Reactions

Baohuoside V undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert Baohuoside V into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted flavonoid derivatives.

Comparación Con Compuestos Similares

Baohuoside V is similar to other flavonoid glycosides such as icariin, baohuoside I, and icaritin . it is unique due to its specific molecular structure and higher potency in certain biological activities .

Similar Compounds

Baohuoside I: Shares similar antioxidant and anti-inflammatory properties but differs in its molecular structure.

Icaritin: Known for its anti-cancer properties, but Baohuoside V has shown higher efficacy in some studies.

Baohuoside V stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Actividad Biológica

Baohuoside V, a flavonoid derived from the herb Epimedium davidii, has garnered attention for its potential biological activities, particularly in the context of cancer and bone health. This article delves into the various research findings related to the biological activity of Baohuoside V, supported by data tables and case studies.

Overview of Baohuoside V

Baohuoside V is a member of the flavonoid family, known for its diverse pharmacological properties. It is primarily studied for its anticancer effects and its role in modulating bone metabolism. The compound is extracted from Epimedium species, which have been traditionally used in Chinese medicine.

Research indicates that Baohuoside V exerts significant anticancer effects through various mechanisms:

- Induction of Apoptosis : Baohuoside V has been shown to induce apoptosis in cancer cells. This process involves the activation of intrinsic apoptotic pathways, leading to cell death.

- Inhibition of Proliferation : Studies report that Baohuoside V significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

- MicroRNA Modulation : Similar to its analogs, Baohuoside I, Baohuoside V may influence microRNA expression, which plays a critical role in tumor progression and metastasis.

Case Studies

- Breast Cancer : A study demonstrated that Baohuoside V sensitizes triple-negative breast cancer (TNBC) cells to chemotherapy by suppressing extracellular vesicle (EV) signaling pathways involved in chemoresistance. Specifically, it reduced C-X-C motif chemokine ligand 1 (CXCL1) levels within EVs, thereby inhibiting macrophage polarization and enhancing chemosensitivity .

- Melanoma : In vitro studies showed that Baohuoside V significantly reduced cell migration and invasion in melanoma cell lines. The mechanism was linked to the upregulation of microRNA-144, which targets SMAD1, a protein involved in cell growth and differentiation .

Effects on Bone Health

Baohuoside V also exhibits protective effects against bone loss:

- Osteoclastogenesis Inhibition : Research indicates that Baohuoside V inhibits osteoclast differentiation and activity, which are critical processes in bone resorption. This effect was observed both in vitro and in vivo, where it prevented ovariectomy-induced bone loss by downregulating RANKL-induced osteoclastogenic genes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPLDYBWOKMCT-KUBBBFTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118544-18-6 | |

| Record name | Diphylloside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Baohuoside V and where was it found?

A1: Baohuoside V is a chemical compound isolated from the aerial parts of the Epimedium truncatum plant []. This study marks the first time Baohuoside V has been identified in this plant species.

Q2: What other compounds were found alongside Baohuoside V in this study?

A2: The study isolated a total of eight compounds from Epimedium truncatum, including: baohuoside II, hyperin, epimedoside-C, oleanolic acid, baohuoside III, baohuoside V, epimedoside-A, and kaempferol-3-dirhamnoside [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.